SAMT-247

Description

Properties

IUPAC Name |

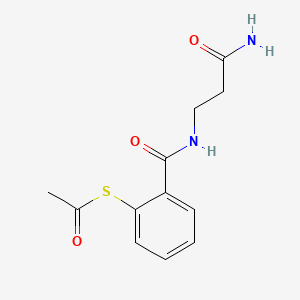

S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACIIIRYSLSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850715-59-2 | |

| Record name | 850715-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SAMT-247: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAMT-247 is a novel antiretroviral agent belonging to the class of 2-mercaptobenzamide thioesters (SAMTs). Its primary mechanism of action is the targeted disruption of the zinc finger domains of the human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV) nucleocapsid protein (NCp7). This interaction leads to the ejection of zinc ions, resulting in the production of non-infectious, immature virions. In addition to its direct antiviral activity, this compound has demonstrated significant immunomodulatory effects, particularly when used in conjunction with vaccination. These secondary effects include the enhancement of natural killer (NK) cell-mediated cytotoxicity, increased monocyte efferocytosis, and a reduction in T-cell activation. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Primary Mechanism of Action: Zinc Ejection from HIV/SIV Nucleocapsid Protein (NCp7)

This compound's principal antiviral activity stems from its ability to covalently modify the highly conserved zinc finger motifs of the NCp7 protein. NCp7 is a critical viral protein involved in multiple stages of the viral life cycle, including reverse transcription and RNA encapsidation. Its function is critically dependent on the structural integrity of its two zinc finger domains.

This compound acts as a zinc ejector, disrupting these domains and rendering the NCp7 protein non-functional. This leads to a failure in the proper encapsidation of viral RNA and the subsequent production of immature and non-infectious viral particles.[1][2][3]

Signaling Pathway of this compound-mediated NCp7 Inactivation

The interaction of this compound with the NCp7 zinc finger results in a cascade of events leading to viral inactivation. This can be visualized as a direct pathway from drug engagement to the formation of non-infectious virions.

References

- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

SAMT-247 as an HIV-1 Nucleocapsid Protein 7 (NCp7) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SAMT-247, a promising S-acyl-2-mercaptobenzamide thioester (SAMT) class inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein 7 (NCp7). This compound disrupts the structural integrity of NCp7 by targeting its highly conserved zinc finger motifs, leading to the production of non-infectious, immature viral particles. This document details the mechanism of action of this compound, presents its in vitro antiviral efficacy, and outlines the experimental protocols for key assays used in its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-HIV-1 therapeutics.

Introduction: The Role of NCp7 in the HIV-1 Replication Cycle

The HIV-1 nucleocapsid protein 7 (NCp7) is a small, basic protein cleaved from the Gag polyprotein precursor. It plays a crucial role in multiple stages of the viral replication cycle, making it an attractive target for antiretroviral therapy. NCp7 contains two highly conserved zinc finger domains, each with a Cys-X2-Cys-X4-His-X4-Cys (CCHC) motif that coordinates a zinc ion. These zinc fingers are critical for the proper folding and function of the protein.

Key functions of NCp7 include:

-

Genomic RNA Packaging: NCp7 selectively binds to the viral genomic RNA (gRNA) and facilitates its packaging into newly forming virions.

-

Reverse Transcription: NCp7 acts as a nucleic acid chaperone, facilitating the annealing of the tRNA primer to the primer binding site and assisting the strand transfers during reverse transcription.

-

Viral Assembly and Maturation: NCp7 is involved in the assembly of the Gag polyproteins and the subsequent maturation of the virion core after budding.

Given its critical and multifaceted role in viral replication and the high conservation of its zinc finger domains, NCp7 is a compelling target for the development of novel HIV-1 inhibitors.

This compound: Mechanism of Action

This compound belongs to the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds. Its primary mechanism of action involves the ejection of zinc from the zinc finger motifs of NCp7.[1][2] This is achieved through a covalent modification of the NCp7 protein.

The proposed mechanism unfolds as follows:

-

Acyl Transfer: this compound acts as an acyl donor, transferring its acyl group to a cysteine residue within the C-terminal zinc finger of NCp7.

-

Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion within the finger motif, leading to its ejection.

-

Loss of Function: The loss of zinc results in the unfolding of the zinc finger domain, rendering NCp7 non-functional.

-

Inhibition of Viral Maturation: The inactivation of NCp7 prevents the proper processing of the Gag polyprotein and the correct formation of the viral core, resulting in the production of immature and non-infectious viral particles.[1]

Quantitative Data: In Vitro Antiviral Activity

The antiviral activity of this compound has been evaluated against different strains of HIV-1. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antiviral compound. The following table summarizes the reported IC50 values for this compound and related compounds against HIV-1 trans infection.

| Compound | HIV-1 Strain | IC50 (mM) |

| SAMT-19 | HIV-1RF | 0.01 |

| SAMT-89 | HIV-1RF | 0.08 |

| This compound | HIV-1RF | 0.99 |

Data sourced from the Journal of Virology.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound as an HIV-1 NCp7 inhibitor.

In Vitro Antiviral Activity Assay (p24 ELISA)

This assay determines the concentration of an inhibitor required to reduce the production of the HIV-1 p24 capsid protein by 50% in a cell-based assay.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

Complete cell culture medium

-

HIV-1 laboratory strain (e.g., HIV-1IIIB, HIV-1RF)

-

This compound

-

96-well cell culture plates

-

Commercially available HIV-1 p24 antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the susceptible cells into a 96-well plate at an appropriate density.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "no drug" control.

-

Infection: Add a pre-titered amount of HIV-1 to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Follow the manufacturer's protocol for the p24 ELISA kit.

-

Briefly, this involves adding the collected supernatants to an ELISA plate pre-coated with an anti-p24 capture antibody.

-

A detection antibody (biotinylated anti-p24) is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the recombinant p24 standards provided in the kit.

-

Determine the concentration of p24 in each supernatant from the standard curve.

-

Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Zinc Ejection Assay

This assay directly measures the ability of this compound to eject zinc from the NCp7 protein. A common method utilizes a fluorescent probe that chelates the ejected zinc, resulting in a measurable change in fluorescence.

Materials:

-

Purified recombinant HIV-1 NCp7 protein

-

Zinc-sensitive fluorescent probe (e.g., TSQ - N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide)

-

This compound

-

Assay buffer (e.g., Tris buffer at physiological pH)

-

Fluorometer and cuvettes

Procedure:

-

Reagent Preparation: Prepare solutions of recombinant NCp7, the fluorescent probe, and this compound in the assay buffer.

-

Assay Setup: In a quartz cuvette, mix the NCp7 protein and the fluorescent probe.

-

Baseline Measurement: Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.

-

Initiate Reaction: Add a specific concentration of this compound to the cuvette, mix quickly, and immediately start recording the fluorescence signal.

-

Data Acquisition: Monitor the increase in fluorescence over time as the ejected zinc binds to the fluorescent probe.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of fluorescence increase is proportional to the initial rate of zinc ejection.

-

This can be used to compare the zinc-ejecting capabilities of different compounds or different concentrations of the same compound.

-

Conclusion

This compound represents a promising class of HIV-1 inhibitors that target the highly conserved and functionally critical NCp7 protein. Its mechanism of action, involving covalent modification and subsequent zinc ejection from the NCp7 zinc fingers, offers a high barrier to the development of drug resistance. The data presented in this guide demonstrate its potent in vitro activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development, facilitating further investigation into this compound and other NCp7-targeting compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Zinc Ejection Mechanism of SAMT-247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAMT-247 is a novel antiretroviral compound belonging to the class of S-acyl-2-mercaptobenzamide thioesters (SAMTs). Its primary mechanism of action involves the targeted disruption of the zinc finger motifs within the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7). This disruption is initiated by the ejection of zinc ions, a process that ultimately leads to the production of non-infectious, immature virions. A unique feature of this compound is its ability to be intracellularly recycled, allowing for sustained antiviral activity. This technical guide provides a comprehensive overview of the zinc ejection mechanism of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its mode of action and associated experimental workflows.

Core Mechanism: Zinc Ejection from HIV-1 NCp7

The HIV-1 nucleocapsid protein, NCp7, is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and genome packaging. A key structural feature of NCp7 is the presence of two highly conserved zinc finger domains, which are essential for its function. This compound exerts its antiviral effect by targeting these zinc fingers.

The core mechanism involves the following steps:

-

Acyl Transfer: this compound, a thioester, reacts with the cysteine residues within the zinc finger motifs of NCp7. This results in the transfer of an acetyl group from this compound to the sulfur atom of a cysteine side chain.[1][2][3]

-

Zinc Ejection: The covalent modification of the cysteine residues disrupts the tetrahedral coordination of the zinc ion within the zinc finger. This leads to the ejection of the zinc ion from the protein.[1][2][4][5]

-

Protein Unfolding and Inactivation: The loss of zinc causes the zinc finger domain to unfold, destroying its three-dimensional structure. This conformational change inactivates NCp7, rendering it unable to perform its functions in viral replication.[6]

-

Inhibition of Gag Processing: The modification of the NCp7 domain within the larger Gag polyprotein precursor (Pr55Gag) interferes with its proper processing by the viral protease. This results in the accumulation of unprocessed or improperly processed Gag, leading to the formation of immature, non-infectious viral particles.[7][8]

A significant aspect of this compound's mechanism is its intracellular recycling . The thiol byproduct generated after the acyl transfer to NCp7 can be re-acetylated by cellular enzymes, likely utilizing acetyl-CoA. This regenerates the active this compound thioester, enabling it to participate in further rounds of NCp7 inactivation.[1][2][8]

References

- 1. units.fisheries.org [units.fisheries.org]

- 2. mdpi.com [mdpi.com]

- 3. Viral competition assay to assess the role of HIV-1 proteins in immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 [bio-protocol.org]

- 5. A Targeted Mass Spectrometry Assay for Detection of HIV Gag Protein Following Induction of Latent Viral Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based proteomic approaches for discovery of HIV–host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

SAMT-247: A Technical Guide to its Mechanism Targeting HIV Gag Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAMT-247 is a novel antiretroviral compound belonging to the class of S-acyl-2-mercaptobenzamide thioesters (SAMTs). It exhibits potent anti-HIV activity by targeting the nucleocapsid protein NCp7, a critical component of the Gag polyprotein. This targeting disrupts the proper processing of Gag, leading to the production of immature, non-infectious viral particles. Preclinical studies in rhesus macaques have demonstrated the significant protective efficacy of this compound against vaginal simian immunodeficiency virus (SIV) infection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols from cited studies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Interference with HIV Gag Processing

The primary target of this compound is the HIV nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger motifs of the Cys-X2-Cys-X4-His-X4-Cys type. These zinc fingers are crucial for several aspects of the viral lifecycle, including the packaging of viral RNA and the assembly of new virions.

This compound acts as a zinc ejector.[1][2] It interacts with the cysteine residues within the zinc fingers of NCp7, leading to the ejection of the coordinated zinc ions.[1][2] This action has a critical downstream effect on the processing of the Gag polyprotein (Pr55Gag).

The proper maturation of an HIV virion requires the sequential cleavage of the Gag polyprotein by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). The disruption of the NCp7 zinc fingers by this compound is thought to induce intermolecular cross-linking between adjacent Gag molecules. This alteration in the conformation of the Gag polyprotein renders it an unsuitable substrate for the HIV protease, thereby inhibiting normal Gag processing. This leads to the production of immature, non-infectious viral particles.[1]

Caption: Mechanism of this compound action on HIV Gag processing.

Preclinical Efficacy of this compound

This compound has been evaluated as a topical microbicide for the prevention of vaginal SIV infection in rhesus macaques. The key findings from these preclinical studies are summarized below.

Quantitative Data Summary

| Study Group | Number of Animals | Challenge Protocol | Number of Challenges | Outcome | Reference |

| Microbicide Only | 12 | Weekly low-dose intravaginal SIVmac251 | 15 | 10 of 12 macaques remained uninfected | [1][2] |

| Vaccine-Microbicide | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | Significant delay in acquisition compared to control and vaccine-only groups | [1][2] |

| Vaccine Only | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | No significant delay in acquisition compared to controls | [1][2] |

| Control (Placebo Gel) | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | Not specified (control group for comparison) | [1][2] |

| Vaccine + this compound | 20 | 14 weekly intravaginal exposures to SIVmac251 | 14 | 80% of macaques remained uninfected | |

| Vaccine Only | 18 | 14 weekly intravaginal exposures to SIVmac251 | 14 | 40% of macaques remained uninfected |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound in rhesus macaques.

Animal Model and Study Design

-

Animal Model: Adult female rhesus macaques (Macaca mulatta).

-

Housing and Care: Animals were housed at an NCI animal facility under the guidelines of the Association for the Assessment and Accreditation of Laboratory Animal Care. Protocols were approved by the NCI Animal Care and Use Committee.

-

Study Groups: Macaques were typically divided into four groups: (1) vaccine only, (2) vaccine-microbicide, (3) microbicide only, and (4) controls.

-

Anesthesia: Animals were anesthetized with 10 to 25 mg/kg of ketamine prior to immunizations, sample collections, and viral challenges.

Microbicide and Placebo Formulation and Administration

-

Microbicide: 0.8% this compound gel formulated in HEC gel (2.7% Natrosol cellulose 250HX Pharma, 0.01% DMSO, 0.9% saline).

-

Placebo: HEC gel without this compound.

-

Administration: 2 ml of the gel (microbicide or placebo) was administered vaginally 3 hours prior to each viral challenge.

Viral Challenge

-

Virus: SIVmac251.

-

Challenge Dose: 800 TCID50 (50% tissue culture infectious dose).

-

Route: Intravaginal.

-

Frequency: Repeated weekly low-dose challenges for up to 15 weeks for macaques that remained uninfected.

Determination of Infection

-

Method: Analysis of plasma for viral loads.

-

Threshold for Infection: ≥ 50 SIV RNA copies/ml of plasma.

-

Assay: Droplet digital PCR (ddPCR) method.

-

Frequency of Monitoring: Weekly.

Visualizations of Experimental Workflow and Logical Relationships

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: Logical flow from this compound action to non-infectious virions.

Conclusion

This compound represents a promising anti-HIV microbicide candidate with a novel mechanism of action that disrupts a critical late-stage event in the viral lifecycle: the processing of the Gag polyprotein. By targeting the NCp7 zinc fingers, this compound effectively halts the maturation of viral particles, rendering them non-infectious. The potent protection observed in preclinical macaque models encourages further development and investigation of this compound for the prevention of HIV infection in humans. Future research should aim to further elucidate the precise molecular interactions between this compound and the Gag polyprotein and to evaluate its safety and efficacy in human clinical trials.

References

Antiviral Activity Spectrum of SAMT-247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAMT-247 is a novel small molecule inhibitor belonging to the class of 2-mercaptobenzamide thioesters (SAMTs). Extensive research has demonstrated its potent antiviral activity, primarily targeting the nucleocapsid protein (NCp7) of retroviruses, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, with a focus on its well-documented efficacy against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV). The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and experimental applications. While the majority of published research centers on its anti-retroviral properties, the unique mechanism of targeting a highly conserved viral protein suggests a potential for a broader spectrum of activity that warrants further investigation.

Introduction

The global challenge of viral infections necessitates the development of novel antiviral agents with unique mechanisms of action to combat drug resistance and address unmet medical needs. This compound has emerged as a promising candidate, distinguished by its targeted disruption of the viral nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are essential for multiple stages of the retroviral life cycle, including reverse transcription, integration, and virion assembly. This compound acts as a zinc ejector, disrupting the structure and function of NCp7 and thereby inhibiting viral replication.[1][2] This guide synthesizes the current scientific literature on this compound, presenting its antiviral profile, mechanism, and the experimental basis for its evaluation.

Antiviral Activity Spectrum of this compound

The antiviral activity of this compound has been predominantly evaluated against members of the Retroviridae family. In vitro studies have established its efficacy against various strains of HIV-1, including multidrug-resistant isolates.[1][2] Furthermore, in vivo studies in non-human primate models have demonstrated its potent protective effects against vaginal transmission of SIV and SHIV (Simian-Human Immunodeficiency Virus).[1][2]

Quantitative Antiviral Activity Data

The following tables summarize the key quantitative data on the antiviral efficacy of this compound from published studies.

| Table 1: In Vitro Antiviral Activity of this compound against HIV-1 | |

| Virus Strain | Cell Line |

| HIV-1RF | CEM-SS |

| HIV-1BaL | - |

| HIV-1RF | - |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Table 2: In Vivo Protective Efficacy of this compound against SIV/SHIV | |

| Challenge Virus | Animal Model |

| SIVmac251 | Rhesus Macaques |

| mixed R5/X4 SHIV | Rhesus Macaques |

| SIVmac251 | Rhesus Macaques |

Mechanism of Action

This compound exerts its antiviral effect through a targeted mechanism involving the ejection of zinc ions from the zinc finger motifs of the NCp7 protein.[1][2] This leads to the unfolding of the protein and inhibits its critical functions in viral replication. Recent studies have further elucidated this mechanism, showing that this compound acetylates highly conserved cysteine and lysine residues within the Gag polyprotein, from which NCp7 is derived. This acetylation disrupts the proper processing and maturation of the virus, leading to the production of non-infectious viral particles.

References

SAMT-247: A Technical Guide on its Efficacy Against Drug-Resistant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAMT-247, a novel antiretroviral compound, and its activity against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the mechanism of action, summarizes the available efficacy data, and outlines the experimental protocols relevant to the evaluation of this compound.

Introduction: The Challenge of Drug-Resistant HIV-1 and the Role of this compound

The development of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal to a manageable chronic condition. However, the emergence of drug-resistant viral strains remains a significant obstacle to effective long-term treatment.[1] Resistance can develop to all current classes of antiretroviral drugs, including reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors, often necessitating complex and costly salvage therapies.

This compound, an S-acyl-2-mercaptobenzamide thioester, represents a promising class of HIV-1 maturation inhibitors.[2] It targets the viral nucleocapsid protein (NCp7), a highly conserved protein that is critical for multiple stages of the viral lifecycle.[3][4] Due to the functional constraints on NCp7, it has a high genetic barrier to resistance, making it an attractive target for new antiretroviral agents.[2][4] In vitro studies have demonstrated that this compound is effective against several strains of HIV, including multidrug-resistant isolates.[3]

Mechanism of Action: Targeting the HIV-1 Nucleocapsid Protein (NCp7)

This compound exerts its antiviral activity through a unique mechanism that involves the ejection of zinc from the zinc fingers of the HIV-1 NCp7 protein.[3][4] NCp7 is a small, basic protein with two highly conserved zinc finger domains that are essential for the specific recognition and packaging of the viral RNA genome during virion assembly and for subsequent reverse transcription.[4]

The proposed mechanism of action is as follows:

-

Acyl Transfer: this compound acts as a prodrug that, within the cell, can acetylate the cysteine residues of the NCp7 zinc fingers. Specifically, it has been shown to covalently modify Cys-36 of the C-terminal zinc finger.[2][5][6]

-

Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger motif.[3][4]

-

Inhibition of Viral Maturation: The loss of zinc results in the unfolding of the NCp7 protein, rendering it unable to perform its functions in viral maturation. This leads to the production of immature, non-infectious viral particles.[1][3]

-

Intracellular Recycling: A key feature of this compound's mechanism is the intracellular recycling of the thiol byproduct. After the acetyl group is transferred to NCp7, the remaining thiol can be re-acetylated by cellular enzymes, regenerating the active thioester compound. This allows for multiple rounds of virucidal activity from a single initial molecule.[4][5]

Efficacy Against Drug-Resistant HIV-1 Strains

| Drug Resistance Class | This compound Activity | Reference |

| Multi-drug Resistant Isolates | Efficacious in inhibiting several strains in vitro. | [3] |

| Reverse Transcriptase Inhibitor Resistant | Expected to remain active due to a distinct mechanism of action. | |

| Protease Inhibitor Resistant | Expected to remain active as it targets a different viral protein. | |

| Integrase Inhibitor Resistant | Expected to remain active by targeting a separate stage of the viral lifecycle. |

Experimental Protocols

The following sections describe representative methodologies for the in vitro evaluation of this compound against drug-resistant HIV-1 strains, based on standard virological and pharmacological assays.

Generation of Drug-Resistant HIV-1 Mutants

Drug-resistant HIV-1 variants can be generated in vitro through serial passage of the virus in the presence of increasing concentrations of a given antiretroviral drug. Alternatively, site-directed mutagenesis can be used to introduce specific resistance-conferring mutations into the viral genome.

Antiviral Activity Assay

The antiviral activity of this compound is typically determined using a cell-based assay.

-

Cell Culture: T-lymphoid cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Viral Infection: Cells are infected with a known titer of wild-type or drug-resistant HIV-1 at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are exposed to serial dilutions of this compound.

-

Incubation: The treated and infected cells are incubated for a period of 4-5 days.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

The potential toxicity of this compound on host cells is assessed in parallel with the antiviral activity assays.

-

Cell Treatment: Uninfected cells are cultured in the presence of serial dilutions of this compound.

-

Incubation: Cells are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), a measure of the compound's therapeutic window, is determined by the ratio of CC50 to EC50. This compound has been reported to have low toxicity in cellular models.[2]

Conclusion

This compound is a promising anti-HIV-1 agent that demonstrates efficacy against multidrug-resistant viral strains in vitro. Its unique mechanism of action, which targets the highly conserved NCp7 protein, provides a high barrier to the development of resistance. This makes this compound a valuable candidate for further development, both as a component of combination antiretroviral therapy and as a potential microbicide for the prevention of HIV-1 transmission. Further studies are warranted to provide a more detailed quantitative analysis of its activity against a broad panel of clinically relevant drug-resistant HIV-1 isolates.

References

- 1. Available Technologies - NCI [techtransfer.cancer.gov]

- 2. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: SAMT-247 Gel Formulation for Vaginal Microbicide Studies

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

SAMT-247 is a potent, novel, small-molecule viral nucleocapsid (NC) inhibitor being investigated as a topical microbicide for the prevention of sexual HIV transmission. As a member of the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds, its mechanism of action involves the disruption of the HIV-1 nucleocapsid protein NCp7. Specifically, this compound targets the highly conserved zinc finger domains of NCp7, causing the ejection of zinc ions. This action disrupts the proper folding and function of the protein, which is critical for multiple stages of the viral replication cycle, including reverse transcription and RNA encapsidation, ultimately leading to the production of non-infectious viral particles.[1][2][3]

Preclinical studies in rhesus macaque models have demonstrated the high efficacy of a 0.8% this compound gel formulation in preventing vaginal transmission of Simian Immunodeficiency Virus (SIV).[1][2][3] These promising results support its continued development for human clinical trials.[1][3] This document provides detailed application notes and standardized protocols for the formulation and evaluation of this compound gels to aid researchers in the field of microbicide development.

Data Presentation

Table 1: In Vivo Efficacy of 0.8% this compound Gel in Rhesus Macaques

| Study Group | Challenge Protocol | Number of Animals | Outcome | Protection Efficacy | Reference |

| Microbicide Only | Repeated weekly low-dose intravaginal SIVmac251 (up to 15 challenges) | 12 | 10 of 12 remained uninfected | 83.3% | [1][2][3] |

| Vaccine + Microbicide | Repeated weekly low-dose intravaginal SIVmac251 (up to 14 challenges) | 20 | 16 of 20 remained uninfected | 80% | [4] |

| Vaccine Only | Repeated weekly low-dose intravaginal SIVmac251 (up to 14 challenges) | 18 | 7 of 18 remained uninfected | 38.9% (approx. 60% became infected) | [4] |

| Placebo Gel (Control) | Repeated weekly low-dose intravaginal SIVmac251 | (Combined with vaccine-only group) | High rate of infection | N/A | [1][2] |

Table 2: Physicochemical Properties of the this compound Gel Formulation

Note: Specific experimental data for the 0.8% this compound HEC gel is not publicly available. The following are target parameters for a vaginal microbicide gel based on established literature.

| Parameter | Target Range/Value | Significance for Vaginal Microbicide |

| pH | 4.0 - 5.0 | Compatibility with the normal vaginal pH to avoid irritation and disruption of the natural flora. |

| Viscosity | 8,000 - 35,000 cP | Ensures retention in the vaginal cavity and uniform coating of the mucosa without rapid leakage. |

| Osmolality | < 380 mOsm/kg | Should be iso-osmolar or slightly hypo-osmolar to prevent epithelial damage. |

| Appearance | Colorless to light yellow, translucent, homogenous | Ensures product stability and patient acceptability. |

Experimental Protocols

Protocol 1: Preparation of 0.8% this compound in 2.7% Hydroxyethyl Cellulose (HEC) Gel

This protocol is based on the formulation used in preclinical macaque studies.[1]

Materials:

-

This compound powder

-

Hydroxyethyl cellulose (HEC), pharmaceutical grade (e.g., Natrosol™ 250 HX)

-

Dimethyl sulfoxide (DMSO), sterile

-

0.9% Sodium Chloride (Saline), sterile

-

Purified, sterile water

-

Sterile containers and mixing equipment (e.g., overhead stirrer or magnetic stirrer)

-

pH meter

Procedure:

-

Prepare the HEC Base Gel:

-

In a sterile beaker, slowly add 2.7 g of HEC powder to 96.4 g of 0.9% saline solution under continuous stirring. To prevent clumping, ensure the powder is added gradually to the vortex of the liquid.

-

Continue stirring until the HEC is fully hydrated and a homogenous, viscous gel is formed. This may take several hours at room temperature. Gentle heating (to ~40°C) can accelerate hydration.[5]

-

Allow the gel to stand (e.g., overnight at 4°C) to ensure complete hydration and remove any air bubbles.

-

-

Prepare the this compound Stock Solution:

-

In a separate sterile container, dissolve 0.8 g of this compound powder in a minimal amount of DMSO. The original study mentions a final concentration of 0.01% DMSO.[1]

-

Note: The exact volume of DMSO should be minimized and calculated based on the final batch size to achieve the 0.01% concentration.

-

-

Incorporate this compound into the Gel:

-

Slowly add the this compound/DMSO stock solution to the HEC base gel under continuous, gentle stirring.

-

Mix thoroughly until the active ingredient is uniformly dispersed throughout the gel. Avoid vigorous mixing that could introduce air bubbles.

-

-

Final Quality Control:

-

Visually inspect the final gel for homogeneity and clarity.

-

Measure the pH of the final formulation and adjust to the target range of 4.0-5.0 if necessary, using sterile solutions of hydrochloric acid or sodium hydroxide.

-

Store the final gel in airtight containers, protected from light, at a controlled room temperature or as determined by stability studies.

-

Protocol 2: In Vitro Anti-HIV-1 Efficacy Assay (TZM-bl Reporter Gene Assay)

This standardized assay is used to determine the 50% inhibitory concentration (IC50) of this compound.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes).[6]

-

HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 NL4-3 or Env-pseudotyped viruses).

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

DEAE-Dextran.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well flat-bottom culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare serial dilutions of the this compound gel (or a purified this compound compound) in growth medium.

-

-

Infection:

-

On the day of infection, pre-incubate the serially diluted this compound with a pre-titered amount of HIV-1 virus for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells.

-

Add 100 µL of the virus/compound mixture to the cells. Include virus-only (positive control) and cells-only (negative control) wells.

-

Add DEAE-Dextran to a final concentration of 20-40 µg/mL to enhance infectivity.[2]

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C, 5% CO2.

-

-

Luciferase Measurement:

-

After 48 hours, remove 100-150 µL of the supernatant from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for at least 2 minutes at room temperature to allow for cell lysis.

-

Measure the luminescence (Relative Light Units - RLU) using a luminometer.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cytotoxicity Assay (MTT Assay on Vk2/E6E7 Vaginal Epithelial Cells)

This protocol assesses the potential toxicity of the this compound gel formulation on a relevant vaginal cell line.

Materials:

-

Vk2/E6E7 human vaginal epithelial cells.

-

Keratinocyte Serum-Free Medium (KSFM).

-

96-well culture plates.

-

This compound gel formulation and corresponding placebo gel.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed Vk2/E6E7 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and grow to 80-90% confluency.

-

-

Treatment:

-

Prepare serial dilutions of the this compound gel and the placebo gel in KSFM.

-

Remove the culture medium from the cells and replace it with the diluted gel formulations. Include wells with medium only (negative control) and a known cytotoxic agent like Nonoxynol-9 (positive control).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

After incubation, carefully remove the treatment media.

-

Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Visualizations

Caption: Mechanism of Action of this compound on the HIV-1 Lifecycle.

Caption: Workflow for Development and Evaluation of this compound Gel.

Caption: Immune Synergy of Vaccine and this compound Combination.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. abcam.com [abcam.com]

- 4. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

Application Notes and Protocols for SAMT-247 Administration in Rhesus Macaques

These application notes provide a detailed protocol for the intravaginal administration of SAMT-247, a potent non-nucleoside reverse transcriptase inhibitor, to rhesus macaques. The information is based on preclinical studies evaluating its efficacy as a microbicide against simian immunodeficiency virus (SIV) infection.

Introduction

This compound is a 2-mercaptobenzamide thioester that demonstrates significant antiviral activity.[1][2][3][4] Its primary mechanism of action involves targeting the viral nucleocapsid protein NCp7, a critical component in the viral replication cycle.[1][2][3][4][5] By causing the ejection of zinc from the NCp7 zinc fingers, this compound disrupts the protein's function, leading to the prevention of viral RNA encapsidation and the production of immature, non-infectious viral particles.[1][2][3][4][5] Preclinical studies in rhesus macaques have shown that this compound is a highly effective microbicide for preventing vaginal SIV transmission.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound in rhesus macaques.

Table 1: this compound Formulation and Administration Details

| Parameter | Details |

| Drug | This compound |

| Formulation | 0.8% gel in hydroxyethyl cellulose (HEC) |

| Dosage Volume | 2 mL |

| Route of Administration | Intravaginal |

| Frequency of Administration | Weekly |

| Pre-challenge Administration Time | 3 hours prior to SIVmac251 challenge |

Table 2: Efficacy of this compound in Rhesus Macaques

| Study Group | Number of Animals | Number of SIV Challenges | Number of Infected Animals | Number of Protected Animals | Protection Efficacy |

| Microbicide Only | 12 | 15 | 2 | 10 | 83.3% |

| Placebo Gel | 4 | N/A | 4 | 0 | 0% |

Experimental Protocols

This section details the protocol for the intravaginal administration of this compound gel to rhesus macaques.

Materials:

-

This compound (0.8% gel formulation)

-

Placebo gel (hydroxyethyl cellulose)

-

Syringes (3 mL, Luer-lock)

-

Flexible, sterile intravaginal applicators

-

Personal protective equipment (gloves, lab coat, eye protection)

-

Animal handling and restraint equipment

-

Anesthetic agents (as per institutional guidelines)

Procedure:

-

Animal Preparation:

-

The rhesus macaques should be housed in accordance with institutional and national guidelines for the care and use of laboratory animals.[6]

-

Animals should be anesthetized prior to the procedure to ensure safety and minimize distress.

-

Place the anesthetized animal in a supine position.

-

-

Gel Preparation and Loading:

-

Prepare the 0.8% this compound gel and placebo gel under sterile conditions.

-

Draw 2 mL of the designated gel (this compound or placebo) into a 3 mL syringe.

-

Securely attach a sterile, flexible intravaginal applicator to the syringe.

-

-

Intravaginal Administration:

-

Gently insert the applicator into the vaginal canal.

-

Slowly depress the syringe plunger to administer the full 2 mL of gel.

-

Carefully withdraw the applicator.

-

-

Post-Administration and Viral Challenge:

-

Allow the animal to recover from anesthesia under observation.

-

The viral challenge (e.g., intravaginal SIVmac251) should be administered 3 hours after the application of the this compound or placebo gel.[1][2][3][4]

-

This procedure is repeated at the desired frequency (e.g., weekly) for the duration of the study.[1][2][3][4]

-

-

Monitoring:

-

Animals should be monitored regularly for any signs of adverse reactions to the gel.

-

Weekly blood samples should be collected to monitor for SIV infection.[1]

-

Visualizations

Diagram 1: Experimental Workflow for this compound Administration

Caption: Experimental workflow for this compound administration in rhesus macaques.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: Mechanism of this compound targeting the SIV NCp7 protein.

References

- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.library.ucla.edu [search.library.ucla.edu]

- 5. Available Technologies - NCI [techtransfer.cancer.gov]

- 6. Potent Immune Responses in Rhesus Macaques Induced by Nonviral Delivery of a Self-amplifying RNA Vaccine Expressing HIV Type 1 Envelope With a Cationic Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of SAMT-247 in SIV Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAMT-247 is a 2-mercaptobenzamide thioester that has demonstrated significant potential as a microbicide for the prevention of immunodeficiency virus transmission. It functions by targeting the viral nucleocapsid protein (NCp7), a highly conserved protein crucial for viral replication. Specifically, this compound causes the ejection of zinc from the zinc finger motifs of NCp7, which in turn inactivates the nucleocapsid and leads to the production of immature, non-infectious viral particles.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in Simian Immunodeficiency Virus (SIV) infection models, based on studies conducted in rhesus macaques.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the SIV nucleocapsid protein NCp7. This disruption is achieved through the ejection of zinc ions from the protein's zinc finger domains, which are essential for its function in RNA encapsidation and viral assembly. The loss of zinc leads to the production of immature and non-infectious viral particles.

In addition to its direct antiviral activity, when used in combination with a vaccine, this compound has been shown to augment vaccine-induced protective immune responses. This is achieved by increasing natural killer (NK) cell cytotoxicity and monocyte efferocytosis, while simultaneously decreasing T-cell activation, which reduces the number of available target cells for the virus.[4][5]

Caption: Mechanism of action of this compound on the SIV nucleocapsid protein NCp7.

In Vivo Efficacy Data

The efficacy of this compound has been evaluated in rhesus macaque models using repeated low-dose intravaginal challenges with SIVmac251. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound Microbicide Alone

| Study Group | Number of Animals | Dosing Regimen | Number of Challenges | Number of Infected Animals | Protection Rate | Reference |

| Microbicide Only | 12 | 0.8% this compound gel 3 hours prior to each challenge | 15 | 2 | 83.3% | [1][2][3] |

| Placebo Control | 4 | Placebo gel 2 hours prior to each challenge | Not specified | Not specified | - | [1] |

Table 2: Efficacy of this compound in Combination with a Vaccine

| Study Group | Number of Animals | Dosing Regimen | Number of Challenges | Number of Infected Animals | Protection Rate | Key Outcome | Reference |

| Vaccine + Microbicide | 20 | Vaccine regimen + 0.8% this compound gel 4 hours prior to each challenge | 14 | 4 | 80% | Reduced risk of infection by >90% | [2][4][5] |

| Vaccine Only | 18 | Vaccine regimen + placebo gel | 14 | 11 (approx.) | 40% | - | [2][5] |

| Vaccine + Microbicide | Not specified | Vaccine regimen + 0.8% this compound gel 3 hours prior to each challenge | 15 | Not specified | Not specified | Significant delay in acquisition compared to control and vaccine only groups | [1][2][3] |

| Microbicide Only | 12 | 0.8% this compound gel 3 hours prior to each challenge | 15 | 2 | 83.3% | Potent protection | [1][2][3] |

| Vaccine Only | Not specified | Vaccine regimen + placebo gel | 15 | Not specified | No delayed acquisition compared to controls | Strong mucosal and systemic immunity developed | [1][2][3] |

| Control | Not specified | Ad5hr empty vector and alum + placebo gel | 15 | Not specified | - | - | [1][3] |

Experimental Protocols

The following are detailed methodologies for the in vivo evaluation of this compound in a rhesus macaque model of SIV infection.

Animal Model and Housing

-

Species: Adult female rhesus macaques (Macaca mulatta).

-

Health Status: Animals should be negative for SIV, simian retrovirus, and Simian T-Cell Leukemia Virus (STLV).[2]

-

Housing: Maintained in accordance with the guidelines of the Association for the Assessment and Accreditation of Laboratory Animal Care.[2]

-

MHC Typing: Animals should be typed for Mamu A01, Mamu B17, and Mamu B*08 to control for genetic variability in immune responses.[2]

This compound Formulation and Administration

-

Formulation: 0.8% this compound formulated in a hydroxyethyl cellulose (HEC) gel (e.g., 2.7% Natrosol cellulose 250HX Pharma, 0.01% DMSO, 0.9% saline).[1]

-

Dosage: 2 mL of the 0.8% gel per application.[1]

-

Route of Administration: Intravaginal.

-

Timing: Administer 3 to 4 hours prior to each viral challenge.[1][4]

SIV Challenge

-

Virus Strain: SIVmac251.

-

Challenge Dose: Low-dose, for example, 800 TCID50.[1]

-

Route of Challenge: Intravaginal.

-

Challenge Schedule: Repeated weekly challenges for up to 15 weeks for animals that remain uninfected.[1][3]

Monitoring and Sample Collection

-

Infection Status: Monitored weekly by analyzing plasma for SIV RNA copies using droplet digital PCR (ddPCR) or a similar sensitive assay. A viral load of ≥ 50 SIV RNA copies/ml of plasma is typically considered indicative of infection.[1]

-

Immunological Monitoring: To assess vaccine-induced and this compound-modulated immune responses, collect the following samples at baseline and specified time points post-vaccination/challenge:

-

Blood for serum and plasma isolation.

-

Peripheral blood mononuclear cells (PBMCs).

-

Bone marrow aspirates.

-

Rectal and endocervical biopsies/cytobrushes.

-

Vaginal and rectal washes/swabs.

-

Lymph node biopsies.[1]

-

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating this compound as a microbicide, both alone and in combination with a vaccine.

Caption: Experimental workflow for in vivo evaluation of this compound in SIV-infected macaques.

Safety and Toxicology Considerations

While the cited studies focus on efficacy, it is noted that 2-mercaptobenzamide thioesters (SAMTs) like this compound have been shown to lack toxicity to human cervical tissue and retain efficacy in the presence of cervical mucus, suggesting a favorable safety profile for topical application.[1] However, comprehensive developmental and reproductive toxicology studies in non-human primates should be considered for further clinical development, following established guidelines for biopharmaceuticals.[6]

Conclusion

The in vivo evaluation of this compound in SIV infection models, particularly in rhesus macaques, has demonstrated its potent efficacy as a topical microbicide.[1][3] The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel HIV prevention strategies. The potent protection afforded by this compound, both alone and in combination with vaccination strategies, encourages its continued development and potential transition into human clinical trials.[1][2][3]

References

- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Available Technologies - NCI [techtransfer.cancer.gov]

- 5. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental and reproductive toxicology studies in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining SAMT-247 with Antiretroviral Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a highly effective prophylactic vaccine against retroviruses like HIV remains a formidable challenge in global health. Recent preclinical studies have explored innovative combination strategies to enhance vaccine efficacy. One such promising approach involves the synergistic use of a topical microbicide, SAMT-247, with an antiretroviral vaccine regimen. This compound, a 2-mercaptobenzamide thioester, functions as a potent inhibitor of the viral nucleocapsid protein NCp7 by ejecting zinc ions, which are crucial for viral replication.[1][2][3][4] This disruption of the viral life cycle, combined with a vaccine-induced immune response, has demonstrated a significant reduction in viral acquisition in non-human primate models.

These application notes provide a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying immunological mechanisms of combining this compound with antiretroviral vaccines. The information is intended to guide researchers in designing and evaluating similar combination strategies for HIV prevention.

Data Presentation

The following tables summarize the key quantitative findings from a pivotal preclinical study in rhesus macaques that evaluated the efficacy of a vaccine regimen combined with a topical this compound gel against repeated low-dose intravaginal SIVmac251 challenge.[1]

Table 1: Efficacy of Vaccine and this compound Combination

| Group | Number of Animals | Number Infected | Number Protected | Protection Efficacy (%) |

| Vaccine + this compound | 20 | 4 | 16 | 80 |

| Vaccine Only | 18 | 11 | 7 | 39 |

| This compound Only | 12 | 2 | 10 | 83 |

| Control (Placebo) | 12 | 12 | 0 | 0 |

Table 2: Immunological Correlates of Protection

| Immune Parameter | Effect of this compound Combination | Association with Protection |

| NK Cell Cytotoxicity | Increased | Positive Correlation |

| Monocyte Efferocytosis | Increased | Positive Correlation |

| T-Cell Activation | Decreased | Inverse Correlation |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism is the ejection of zinc from the zinc fingers of the SIV/HIV nucleocapsid protein NCp7, leading to the production of non-infectious, immature viral particles.[1][2][3][4] Beyond its direct antiviral effect, this compound significantly modulates the host immune response, augmenting the protective effects of antiretroviral vaccines. The zinc ejected by this compound is thought to become available to host immune cells, enhancing their function.

The combination of a vaccine with this compound leads to a multi-pronged enhancement of the immune response:

-

Increased Natural Killer (NK) Cell Cytotoxicity: Enhanced zinc availability potentiates the cytotoxic function of NK cells, which are crucial for eliminating virus-infected cells.

-

Enhanced Monocyte Efferocytosis: Monocytes and macrophages exhibit an increased capacity to clear apoptotic cells (efferocytosis), a critical process for preventing inflammation and viral dissemination.

-

Reduced T-Cell Activation: The combination therapy leads to a decrease in T-cell activation, reducing the number of susceptible target cells for viral replication.

References

- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Discovery of Novel Recombinant Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tabaslab.com [tabaslab.com]

- 4. DOT Language | Graphviz [graphviz.org]

Application Notes and Protocols for Measuring the Antiviral Activity of SAMT-247

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAMT-247 is a potent antiviral compound belonging to the class of 2-mercaptobenzamide thioesters. Its primary mechanism of action against retroviruses such as Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV) is the targeted disruption of the viral nucleocapsid protein NCp7.[1][2][3] NCp7 is a critical protein for viral replication, containing two highly conserved zinc finger motifs that are essential for its function in RNA encapsidation and the formation of mature, infectious virions.[1] this compound acts by ejecting zinc ions from these motifs, leading to the production of non-infectious viral particles.[1][3]

These application notes provide detailed protocols for key assays to quantify the antiviral efficacy of this compound, focusing on its mechanism of action. The protocols are intended to guide researchers in the evaluation of this compound and similar compounds.

Data Presentation

The following tables summarize illustrative quantitative data for the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against SIV

| Assay Type | Virus Strain | Cell Line | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Cell-Based Infectivity Assay | SIVmac251 | CEM-SS | 0.5 | >200 |

| Cell-Based Infectivity Assay | HIV-1 IIIB | MT-4 | 0.8 | >125 |

| Cell-Based Infectivity Assay | Drug-Resistant HIV-1 | PM1 | 1.2 | >83 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | CC₅₀ (µM) |

| CEM-SS | MTT Assay | 72 | >100 |

| MT-4 | XTT Assay | 72 | >100 |

| PM1 | CellTiter-Glo | 72 | >100 |

| Human Cervical Tissue (explants) | N/A | 48 | No observed toxicity |

Experimental Protocols

Zinc Ejection Assay from NCp7

This biochemical assay directly measures the ability of this compound to eject zinc from the NCp7 protein using a fluorescent probe that binds to free zinc.

Workflow Diagram:

Caption: Workflow for the in vitro zinc ejection assay.

Protocol:

-

Reagents and Materials:

-

Recombinant SIV or HIV-1 NCp7 protein

-

This compound

-

N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) or similar zinc-sensitive fluorescent dye

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of recombinant NCp7 protein in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in the assay buffer.

-

Prepare a working solution of the fluorescent zinc probe (e.g., 10 µM TSQ) in the assay buffer.

-

In a 96-well black microplate, add the NCp7 protein to a final concentration of 1 µM.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known zinc chelator like EDTA).

-

Add the fluorescent zinc probe to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 334/495 nm for TSQ-Zn2+ complex).[4]

-

Plot the fluorescence intensity against the concentration of this compound and calculate the EC₅₀ for zinc ejection.

-

Inhibition of Viral RNA Encapsidation Assay

This cell-based assay determines the effect of this compound on the packaging of viral genomic RNA into newly formed virions.

Workflow Diagram:

Caption: Workflow for the RNA encapsidation assay.

Protocol:

-

Reagents and Materials:

-

Permissive T-cell line (e.g., CEM-SS)

-

SIV or HIV-1 virus stock

-

This compound

-

Cell culture medium and supplements

-

Ultracentrifuge

-

RNA extraction kit

-

Reagents for Northern blotting (agarose, formaldehyde, transfer membrane, hybridization buffer)

-

Radioactively or non-radioactively labeled probe specific for the viral genome

-

-

Procedure:

-

Seed permissive cells in a culture flask.

-

Infect the cells with SIV or HIV-1 at a known multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of this compound to the culture. Include a no-drug control.

-

Incubate the culture for 48-72 hours.

-

Harvest the cell culture supernatant and clarify by low-speed centrifugation to remove cell debris.

-

Pellet the virions from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours).

-

Extract total RNA from the viral pellet using a suitable RNA extraction kit.

-

Separate the extracted RNA on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon or nitrocellulose membrane.

-

Hybridize the membrane with a labeled probe specific for the viral genomic RNA.

-

Detect and quantify the signal corresponding to the full-length genomic RNA. A decrease in signal with increasing concentrations of this compound indicates inhibition of RNA encapsidation.

-

Antiviral Activity (EC₅₀) Determination in Cell Culture

This assay measures the concentration of this compound required to inhibit viral replication by 50% in a cell-based system.

Workflow Diagram:

Caption: Workflow for EC₅₀ determination.

Protocol:

-

Reagents and Materials:

-

Permissive T-cell line (e.g., CEM-SS, MT-4)

-

SIV or HIV-1 virus stock

-

This compound

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., SIV p27 antigen capture ELISA, reverse transcriptase activity assay, or a reporter virus system)

-

-

Procedure:

-

Seed cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the wells. Include cell-only controls (for cytotoxicity) and virus-only controls (no drug).

-

Infect the cells with a pre-titered amount of virus.

-

Incubate the plate for 5-7 days at 37°C.

-

After the incubation period, quantify the extent of viral replication in the culture supernatant using a suitable method (e.g., p27 ELISA).

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control.

-

Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using non-linear regression analysis.

-

Signaling Pathways

Mechanism of Action of this compound

The primary antiviral mechanism of this compound is the direct targeting of the SIV/HIV NCp7 protein, leading to the disruption of a late-stage event in the viral life cycle.

Caption: Mechanism of this compound antiviral activity.

Potential Effects of Intracellular Zinc Dysregulation on Host Cell Signaling

While the primary target of this compound is viral, its mechanism of zinc ejection could potentially affect host cell zinc homeostasis if it enters cells and interacts with cellular zinc-binding proteins. Alterations in intracellular zinc levels are known to impact various signaling pathways.

Caption: Potential host cell signaling pathways affected by zinc dysregulation.

References

- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Research Use of SAMT-247

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAMT-247 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein NCp7.[1][2][3] As a member of the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds, this compound exhibits a unique mechanism of action that makes it an attractive candidate for antiviral research and development, particularly in the context of topical microbicides to prevent HIV transmission.[4][5] The NCp7 protein is a highly conserved and critical component of the virus, playing essential roles in viral RNA encapsidation and reverse transcription.[6][7] this compound's ability to target this mutationally intolerant protein suggests a high barrier to the development of viral resistance.[5]

These application notes provide an overview of this compound, including its mechanism of action, in vitro efficacy, and protocols for its synthesis and formulation for research purposes. The information is intended to guide researchers in the evaluation and application of this compound in preclinical studies.

Mechanism of Action

This compound functions by targeting the zinc finger domains of the HIV-1 NCp7 protein.[3][4] This interaction leads to the ejection of zinc ions, which disrupts the protein's structure and function.[3][4] The inactivation of NCp7 results in the production of immature and non-infectious viral particles.[2]

Beyond its direct antiviral activity, this compound has been shown to modulate the host immune response. In preclinical studies, it has been observed to enhance innate immunity by increasing natural killer (NK) cell cytotoxicity and monocyte efferocytosis, the process of clearing apoptotic cells.[4][8] This immunomodulatory activity may contribute to its protective effects in vivo.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 0.6 µM | CEM-SS | HIV-1IIIB | |

| TC50 | > 100 µM | CEM-SS | N/A |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

| Parameter | Value | Animal Model | Challenge Virus | Outcome | Reference |

| Gel Formulation | 0.8% this compound | Rhesus Macaques | SIVmac251 | 10 out of 12 macaques remained uninfected after 15 challenges | [4] |

| Protection Efficacy (with vaccine) | >90% reduction in acquisition risk | Rhesus Macaques | SIVmac251 | 80% of macaques remained uninfected after 14 exposures | [8] |

Table 2: In Vivo Efficacy of this compound as a Topical Microbicide.

Experimental Protocols

Synthesis of this compound (General Protocol)

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general method for the synthesis of N-2-mercaptobenzoyl-amino amides can be adapted.[9] The synthesis of this compound, which is N-[2-(acetylthio)benzoyl]-β-alaninamide, has been described as being previously reported.[1] The following is a generalized, two-step, one-pot reaction scheme based on the synthesis of similar 2-mercaptobenzamide thioesters.

Materials:

-

Thiosalicylic acid

-

β-alanine amide hydrochloride

-

O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Amide Coupling: In a round-bottom flask, dissolve thiosalicylic acid and β-alanine amide hydrochloride in DMF.

-

Add HBTU and DIPEA to the solution to facilitate the amide bond formation.

-

Stir the reaction mixture at room temperature overnight.

-

Thiol Acylation: To the same reaction mixture, add acetic anhydride to acylate the thiol group of the thiosalicylic acid moiety.

-

If disulfide byproducts are formed, the intermediate can be reduced using a reducing agent like TCEP before the acylation step.[9]

-

Work-up and Purification: After the reaction is complete, the product can be isolated by aqueous workup and purified by recrystallization or silica gel chromatography.

Preparation of 0.8% this compound Hydrogel

The following protocol is for the preparation of a hydroxyethylcellulose (HEC) based hydrogel containing 0.8% this compound, as used in preclinical macaque studies.[4]

Materials:

-

This compound powder

-

Hydroxyethylcellulose (HEC), e.g., Natrosol 250HX Pharma

-

Dimethyl sulfoxide (DMSO)

-

0.9% Saline solution (sterile)

-

Sterile containers and mixing equipment

Procedure:

-

Calculate the required amounts of each component to achieve the final concentrations: 0.8% this compound, 2.7% HEC, 0.01% DMSO, and 96.49% of 0.9% saline.

-

In a sterile container, dissolve the calculated amount of this compound in the specified volume of DMSO.

-

In a separate larger sterile container, slowly add the HEC powder to the 0.9% saline solution while continuously stirring to prevent clumping.

-

Continue to stir the HEC and saline mixture until the HEC is fully hydrated and a homogenous gel is formed. This may take several hours.

-

Once the HEC gel is formed, add the this compound/DMSO solution to the gel and mix thoroughly until a uniform dispersion is achieved.

-

Store the final hydrogel in a sealed, sterile container at an appropriate temperature.

In Vitro Antiviral Activity Assay

Materials:

-

CEM-SS cells

-

HIV-1IIIB virus stock

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT or similar viability reagent

-

p24 ELISA kit

Procedure:

-

Cytotoxicity Assay (TC50 determination):

-

Seed CEM-SS cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a period equivalent to the antiviral assay duration.

-

Assess cell viability using MTT or a similar reagent to determine the 50% cytotoxic concentration (TC50).

-

-

Antiviral Assay (EC50 determination):

-

Seed CEM-SS cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1IIIB.

-

Incubate for an appropriate period (e.g., 4-7 days).

-